2-({3-Carbamoyl-4-methyl-5-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
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Overview
Description
2-({[3-(AMINOCARBONYL)-5-(ISOPROPOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a thienyl ring, an aminocarbonyl group, and a cyclohexanecarboxylic acid moiety
Preparation Methods
The synthesis of 2-({[3-(AMINOCARBONYL)-5-(ISOPROPOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves multiple steps, including the formation of the thienyl ring and the introduction of the aminocarbonyl and isopropoxycarbonyl groups. The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The aminocarbonyl group can be reduced to form amines.
Substitution: The isopropoxycarbonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[3-(AMINOCARBONYL)-5-(ISOPROPOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thienyl-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the thienyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other thienyl-containing molecules and aminocarbonyl derivatives. Compared to these compounds, 2-({[3-(AMINOCARBONYL)-5-(ISOPROPOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:
- Thienylacetic acid
- Aminocarbonylbenzoic acid
- Isopropoxycarbonyl derivatives
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H24N2O6S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[(3-carbamoyl-4-methyl-5-propan-2-yloxycarbonylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H24N2O6S/c1-8(2)26-18(25)13-9(3)12(14(19)21)16(27-13)20-15(22)10-6-4-5-7-11(10)17(23)24/h8,10-11H,4-7H2,1-3H3,(H2,19,21)(H,20,22)(H,23,24) |
InChI Key |
LRKPYDZVBOBEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2C(=O)O)C(=O)OC(C)C |
Origin of Product |
United States |
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